Product packaging for ZM241385(Cat. No.:CAS No. 139180-30-6)

ZM241385

Cat. No.: B1684409
CAS No.: 139180-30-6
M. Wt: 337.34 g/mol
InChI Key: PWTBZOIUWZOPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZM241385 is a potent and selective high-affinity antagonist of the adenosine A 2A receptor (A 2A R) [ ]. It acts as an inverse agonist, suppressing the constitutive activity of the receptor and stabilizing it in an inactive state conformation, as confirmed by X-ray crystallography studies [ ][ ]. This property makes it an invaluable tool for elucidating A 2A R structure and function. In research, this compound has demonstrated significant neuroprotective effects. It has been shown to protect against beta-amyloid neurotoxicity, suggesting potential therapeutic relevance for Alzheimer's disease, and to enhance L-DOPA-derived dopamine release, indicating utility in Parkinson's disease research [ ]. Furthermore, in models of cerebral ischemia, this compound protects hippocampal neurons by delaying anoxic depolarization and reducing astrocyte activation [ ]. Beyond neurology, this compound is a critical compound in immuno-oncology. By blocking the A 2A receptor in the tumor microenvironment, it can reverse adenosine-mediated immunosuppression, potentially enhancing the anti-tumor activity of T cells and the efficacy of other immune checkpoint inhibitors [ ]. With high binding affinity (K d = 0.14-0.23 nM) and solubility in DMSO (>15 mg/mL), this compound is a well-characterized ligand for probing adenosine A 2A receptor signaling in vitro and in vivo [ ][ ][ ]. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N7O2 B1684409 ZM241385 CAS No. 139180-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTBZOIUWZOPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160954
Record name 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139180-30-6
Record name 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139180-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZM 241385
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139180306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139180-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZM-241385
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NIC36BO71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Pharmacology of Zm241385

Adenosine (B11128) A2A Receptor (A2AR) Binding Characteristics

Affinity and Potency Studies

Studies have consistently demonstrated that ZM241385 exhibits high affinity for the A2A receptor. In rat striatal and transfected CHO cell membranes, saturation experiments with [³H]this compound showed high-affinity binding to a single class of sites, with Kᵢ values reported in the nanomolar range, such as 1.4 nM medchemexpress.com. A pA₂ value of 9.02 has been reported for A2A receptors in guinea pig cardiac vasculature tocris.comrndsystems.com. Kinetic analysis of [³H]this compound binding to A2AR suggests a mechanism involving at least two steps: a fast equilibrium determining competitive inhibition potency and a slower conformational isomerization step nih.gov. The first equilibrium constant (KA) was determined to be 6.6 nM, while the dissociation constant (Kd) from kinetic data was 0.20 nM, in agreement with directly measured values nih.gov.

Selectivity Profile Against Other Adenosine Receptor Subtypes (A1, A2B, A3)

A key feature of this compound is its high selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). Fold selectivities of 1000, 91, and 500,000 over A1, A2B, and A3 sites, respectively, have been reported in guinea pig cardiac vasculature tocris.comrndsystems.com. In human cloned receptors, Kᵢ values were reported as <1 nM at A2A, 50 nM at A2B, 255 nM at A1, and >10 μM at A3 receptors, indicating approximately 50-fold selectivity for A2A over A2B, and significantly higher selectivity over A1 and A3 hellobio.com. This high selectivity makes this compound a valuable tool for specifically investigating A2A receptor-mediated processes nih.gov.

Here is a table summarizing the selectivity profile:

Adenosine Receptor SubtypeSelectivity Fold (vs A2A)Kᵢ (nM) (Human Cloned Receptors)
A11000255
A2A1<1
A2B9150
A3500,000>10000

Note: Data compiled from various sources, primarily tocris.comrndsystems.comhellobio.com. Selectivity folds are approximate and may vary depending on the experimental system.

Competitive Antagonism Mechanisms at A2AR

This compound acts as a competitive antagonist at the A2A receptor, meaning it binds to the same site as the endogenous agonist adenosine, thereby preventing adenosine from activating the receptor medkoo.comresearchgate.net. This competitive binding prevents the downstream signaling cascades typically initiated by A2A receptor activation, such as the increase in cAMP levels mediated by Gs protein coupling nih.gov. The competitive inhibition of A2AR activation by this compound has been demonstrated in various functional assays, including the inhibition of CGS21680-induced cAMP accumulation nih.gov.

Inverse Agonist Properties at Constitutively Active Receptors

While often described as an antagonist, this compound has also been shown to exhibit inverse agonist properties, particularly in systems where the A2A receptor displays constitutive activity rndsystems.comhellobio.comnih.govguidetopharmacology.org. Constitutive activity refers to the ability of a receptor to signal in the absence of an agonist. In such systems, inverse agonists reduce the basal activity of the receptor below the level observed in the absence of any ligand. This compound has been shown to decrease basal cAMP levels in systems with constitutively active A2AR acs.org. Studies using constitutively active mutants of the human adenosine A2B receptor also classified this compound as an inverse agonist, capable of reversing basal activity to varying degrees depending on the level of constitutive activity nih.gov. This suggests that this compound can stabilize the inactive conformation of the receptor.

Receptor-Ligand Interactions and Structural Insights

X-ray Crystallography of this compound-A2AR Complexes

X-ray crystallography has provided significant insights into the binding mode of this compound to the A2A receptor. The first crystal structure of the human A2A receptor was solved in complex with this compound at 2.6 Å resolution nih.govfrontiersin.org. These structures, often facilitated by the use of thermostabilized receptor constructs or fusion proteins like T4 lysozyme (B549824) or BRIL, show this compound binding within the orthosteric pocket, the primary ligand-binding site nih.govfrontiersin.orgebi.ac.ukpnas.orgrcsb.org.

Key interactions observed in these structures include interactions between this compound and residues within the transmembrane helices and extracellular loops of the A2AR frontiersin.orguniversiteitleiden.nl. Specifically, the binding of this compound is stabilized by interactions with residues in the extracellular loops, such as a salt bridge formed between E169 in extracellular loop 2 (ECL2) and H264 in ECL3 frontiersin.orgrcsb.orguniversiteitleiden.nl. This salt bridge is considered crucial for stabilizing the inactive conformation of the receptor, consistent with this compound's antagonistic and inverse agonist properties nih.govuniversiteitleiden.nlresearchgate.net. The phenol (B47542) ring of this compound has been shown to interact with this extracellular salt bridge region frontiersin.orgpnas.org. Conformational differences have been observed when comparing A2AR structures bound to agonists versus antagonists like this compound, with the agonist-bound state showing a more contracted binding site nih.govresearchgate.net.

The crystal structure of the stabilized A2A adenosine receptor (A2AR-StaR2-bRIL) in complex with this compound at 1.7 Å resolution (PDB ID: 5iu4) provides a high-resolution view of these interactions ebi.ac.ukrcsb.org. These structural studies are vital for understanding the molecular basis of this compound's high affinity and selectivity for the A2AR and provide a template for the design of novel A2AR ligands.

Molecular Dynamics Simulations and Predicted Binding Modes

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of this compound binding to the A2AR and predict its binding modes. Simulations capturing the dissociation of this compound from A2AR have aided in identifying residues involved in the ligand unbinding pathway nih.govsemanticscholar.orgnih.gov. Predicted binding modes for this compound in complex with human A2AR show consistency with experimental observations, identifying important interactions with critical residues itn.pt. The predicted lowest energy binding mode for this compound/hA2AR aligns well with X-ray structures itn.pt. MD simulations have also been used to model the transition between intermediate active and inactive states of A2AR when complexed with this compound acs.org. Comparison of A2AR crystal structures and MD simulations points to transmembrane helices 3, 5, 6, and 7 as key receptor-activating helices nih.gov.

Identification of Key Residues and Binding Pockets

Crystallographic studies and computational analyses have identified key residues and binding pockets involved in this compound interaction with A2AR. The triazolotriazine core of this compound is centrally located in the orthosteric binding pocket, overlapping with the position of the adenine (B156593) core of agonists researchgate.net. This core is surrounded by residues such as F168ECL2, L2496.51, M2707.35, and I2747.39 frontiersin.org. Hydrogen bonds are formed between the amine group of the this compound heterocycle and residues E169ECL2 and N2536.55 frontiersin.org. An additional hydrogen bond is established between N2536.55 and the oxygen of the furan (B31954) ring frontiersin.org. Van der Waals interactions with residues like M1775.38, W2466.48, L2496.51, and H2506.52 stabilize transmembrane helices 5 and 6 against the furan ring frontiersin.org.

The furan moiety of this compound is accommodated by a deep binding pocket defined by residues such as L853.33, M1775.38, H2506.52, and W2466.48 researchgate.net. The phenol moiety of this compound has been observed to point toward helices 1 and 2 in some receptor conformations, engaging residues like S672.65, Y2717.36, and I2747.39 through van der Waals interactions and A632.61 through a hydrogen bond frontiersin.org.

Key interactions defining the this compound binding mode include hydrogen bonds to E1695.30 and N2536.55, along with interactions involving structured water networks where histidine residues play key roles plos.orgresearchgate.net. Mutations of residues such as V843.32, F1685.29, L2496.51, and I2747.39, which form the pocket for the triazolotriazine core, can dramatically change the binding pocket shape and lead to loss of main polar contacts plos.orgresearchgate.net. Mutations of E1695.30, H2506.52, N2536.55, and H2787.43 are predicted to significantly reduce binding affinities plos.orgresearchgate.net.

Conformational Changes Induced by this compound Binding

This compound binding to A2AR induces specific conformational changes, stabilizing the receptor in an inactive state. Crystal structures of A2AR in complex with this compound show the receptor in the inactive state conformation, characterized by the presence of the ionic lock salt bridge nih.gov. Comparing structures of agonist- and inverse agonist-bound receptors suggests that agonist binding causes a significant contraction of the binding site, leading to increased agonist affinity and decreased antagonist affinity relative to the inverse agonist conformation nih.gov.

This compound binding causes an increase and red-shift in the tryptophan fluorescence of A2AR, consistent with an increased polar environment around tryptophan residues, particularly Trp246 (helix 6.48) and Trp268 (helix 7.33) biorxiv.org. This indicates that the receptor's conformation is modified upon antagonist binding biorxiv.org. NMR studies also show significant differences in the conformational states of A2AR when bound to agonists compared to antagonists like this compound nih.gov. The binding of a high-affinity antagonist can lead to the dissociation of a ternary complex and a transition from the active to the inactive A2AR conformation nih.gov.

Implications for Structure-Based Drug Design

The availability of high-resolution structures of A2AR in complex with this compound has significantly impacted structure-based drug design efforts targeting this receptor nih.govacs.org. These structures provide atomic-level details of ligand-receptor interactions, which are crucial for rational drug design frontiersin.orgsemanticscholar.org. The structural information highlights the integral role of extracellular loops, along with the helical core, in ligand recognition acs.org.

Understanding the binding pocket characteristics and key residues involved in this compound binding allows for the design of novel ligands with improved affinity and selectivity itn.ptnih.govpnas.org. Computational methods, such as molecular docking and MD simulations, utilizing the A2AR structure bound to this compound, have been successfully employed to screen compound databases and identify novel ligands itn.ptacs.org. The structure has also served as a template for incorporating reactive moieties to create covalent antagonists nih.gov. Furthermore, the insights gained from studying this compound binding and the resulting conformational changes are valuable for designing ligands that stabilize specific receptor states nih.govresearchgate.net.

Structure-Activity Relationships (SAR) and Structure-Kinetics Relationships (SKR)

Studies on this compound and its derivatives have provided valuable insights into the structure-activity relationships (SAR) and structure-kinetics relationships (SKR) at the A2AR.

Analysis of this compound Derivatives and Analogues

Analysis of this compound derivatives and analogues, particularly those with modifications at the C2 position of the triazolotriazine core, has revealed that while they may exhibit only minor differences in binding affinity, they can vary substantially in their dissociation rates from the receptor nih.govresearchgate.netuniversiteitleiden.nl. This highlights the importance of considering binding kinetics in addition to affinity in drug design nih.govuniversiteitleiden.nl.

An ensemble of 24 triazolotriazine derivatives resembling this compound showed minor affinity changes but considerably different dissociation rates researchgate.netuniversiteitleiden.nl. For instance, the derivative LUF6632, a high-affinity A2AR antagonist, showed a significantly slower dissociation rate compared to this compound researchgate.net.

Dissociation Rates from A2AR

The dissociation rate of a ligand from its receptor is a critical factor influencing its pharmacological effect, and studies have investigated the molecular basis of this compound dissociation from A2AR nih.govnih.gov. Molecular dynamics simulations have helped identify residues in the ligand unbinding pathway, and mutations in these residues can dramatically alter the dissociation rate even if the binding affinity is only marginally affected nih.govnih.gov. This suggests that receptor features contributing little to affinity can be critical for the dissociation process nih.gov.

Research indicates that this compound may follow a multistep dissociation pathway, interacting consecutively with distinct receptor regions nih.gov. Differences in dissociation kinetics among this compound derivatives have been linked to specific ligand interactions with residues in the extracellular vestibule, which may modulate the egress pathway researchgate.net.

Data Table: Binding Kinetics of Selected this compound Derivatives at human A2A Receptor

CompoundStructureAffinity (Ki or KD)Dissociation Rate (koff)Reference
This compound4-(2-{[7-amino-2-(furan-2-yl)- nih.govfrontiersin.orgguidetopharmacology.orgtriazolo[1,5-a] nih.govbiorxiv.orgwikipedia.orgtriazin-5-yl]amino}ethyl)phenolLow nanomolar researchgate.netVariable nih.govresearchgate.net nih.govresearchgate.net
LUF6632 nih.govbiorxiv.orgwikipedia.orgtriazine-5,7-diamine derivative (structurally related to this compound)High affinity researchgate.net0.0031 min-1 researchgate.net researchgate.net
24 Triazolotriazine DerivativesVariations at C2 position of this compound coreMinor differences in affinity researchgate.netuniversiteitleiden.nlSubstantially different researchgate.netuniversiteitleiden.nl researchgate.netuniversiteitleiden.nl

Impact of Chemical Modifications on Receptor Interactions

The structure-activity relationship (SAR) and structure-kinetics relationship (SKR) studies of this compound and its derivatives have provided significant insights into the molecular determinants of their interaction with adenosine receptors, particularly the A2A subtype. This compound, a triazolotriazine derivative, serves as a prototypic high-affinity and selective A2A receptor antagonist. nih.govuniversiteitleiden.nltocris.com Chemical modifications to the this compound scaffold have been explored to understand their impact on binding affinity, selectivity, and dissociation rates from the receptor. nih.govuniversiteitleiden.nl

This compound's interaction with the A2A receptor involves exploring the chemical space outside the orthosteric site, utilizing a cavity on the extracellular surface of the receptor. frontiersin.org Crystallographic studies have shown that the phenol ring of this compound can adopt distinct orientations within the binding pocket, interacting with residues in the extracellular loops (ECLs) and transmembrane helices. frontiersin.org The salt bridge formed by E169 in ECL2 and H264 in ECL3 plays a role in stabilizing ligands like this compound in the binding pocket. frontiersin.org

Modifications to the this compound structure, particularly at the C2 position of the triazolotriazine core and the phenylpiperazine moiety, have been investigated. universiteitleiden.nlresearchgate.net While many triazolotriazine derivatives resembling this compound show only minor differences in binding affinity (Ki values), they can exhibit substantial variations in their dissociation rates (koff) from the A2A receptor. nih.govuniversiteitleiden.nlresearchgate.net This highlights the importance of SKR analysis in addition to traditional SAR in understanding and tailoring ligand-receptor interactions. nih.govuniversiteitleiden.nlresearchgate.net

For instance, an extensive SKR and SAR study on 24 triazolotriazine derivatives related to this compound, with variations primarily at the C2 position, revealed that despite similar affinities, their dissociation rates from the A2A receptor varied considerably. universiteitleiden.nlresearchgate.net One derivative, LUF6632, a researchgate.netresearchgate.netmdpi.comtriazine-5,7-diamine, showed a significantly slower dissociation rate compared to this compound. researchgate.net

Modifications on the phenylpiperazine moiety of this compound derivatives have also been shown to influence binding kinetics, including association rates (kon). universiteitleiden.nl The presence of electron-withdrawing groups at the piperazine (B1678402) amine moiety has been suggested to influence receptor residence time. universiteitleiden.nl

Replacing the phenol ring of this compound with larger substitutions has also been explored, and their structures in complex with the A2A receptor have been determined, providing structural rationale for their binding properties. frontiersin.org

Another area of modification involves the furan group present in this compound. This electron-rich group is known to be important for high-affinity binding but is also prone to oxidative metabolism. nih.govacs.org Medicinal chemistry efforts have aimed to replace the furan ring, which has proven challenging. acs.org

Studies comparing this compound with its purine (B94841) analog have shown that while the purine analog maintained high affinity at the A2A receptor, it exhibited an inverse selectivity profile compared to this compound, with decreased selectivity towards A1 and A3 subtypes and increased selectivity versus the A2B receptor. mdpi.com

The development of covalent antagonists based on the this compound scaffold further illustrates the impact of chemical modification. researchgate.net Incorporating a fluorosulfonyl moiety onto this compound resulted in LUF7445, a potent antagonist that shows increasing apparent affinity over time due to covalent binding to the human A2A receptor, specifically targeting lysine (B10760008) residue K153. researchgate.net

The following table summarizes representative binding data illustrating the impact of some modifications on receptor affinity:

CompoundModificationhA2A Ki (nM)hA1 Ki (nM)hA3 Ki (nM)hA2B Ki (nM)Selectivity (A1/A2A)Selectivity (A3/A2A)Selectivity (A2B/A2A)Source
This compound-1.67767427548446447 mdpi.com
Purine AnalogTriazolotriazine replaced with Purine1.850.412.61430287796 mdpi.com
LUF6632 researchgate.netresearchgate.netmdpi.comtriazine-5,7-diamine derivative------- researchgate.net
LUF7445This compound with fluorosulfonyl moiety addedNanomolar------ researchgate.net
Compound 218-ethoxy analogue of this compound178------ mdpi.com

Note: Ki values and selectivity ratios can vary depending on the specific assay conditions and source. The table presents data from cited sources to illustrate the impact of modifications.

These studies collectively demonstrate that chemical modifications to the this compound scaffold can significantly influence its interaction profile with adenosine receptors, affecting not only binding affinity and selectivity but also the kinetics of receptor binding.

Cellular and Subcellular Mechanisms Mediated by Zm241385

Modulation of Intracellular Signaling Pathways

ZM241385's primary impact on intracellular signaling pathways stems from its antagonism of the A2AR-mediated Gs-AC-cAMP cascade.

Regulation of Adenylyl Cyclase and cAMP Production

Adenosine (B11128) A2A receptor activation typically leads to the stimulation of adenylyl cyclase (AC) via Gs protein coupling, resulting in increased intracellular cAMP concentrations abcam.commdpi.comkarger.comkirj.ee. This compound, as an A2AR antagonist, inhibits this process. Studies have shown that this compound can block adenosine or A2AR agonist-induced increases in cAMP levels in various cell types, including olfactory bulb astrocytes and hepatic stellate cells karger.comkirj.eenih.govplos.orgmedchemexpress.comnih.gov. For instance, in olfactory bulb astrocytes, adenosine-induced cAMP increases were entirely blocked by this compound nih.gov. Similarly, in acetaldehyde-induced HSC-T6 cells, this compound significantly inhibited the increase in intracellular cAMP concentration and PKA activity induced by the A2AR agonist CGS21680 plos.org. This compound has also been shown to decrease cAMP levels in PC12 cells plos.org. This inhibitory effect on AC activity and subsequent cAMP production is a key mechanism by which this compound exerts its cellular effects.

Extracellular Signal-Regulated Kinases (ERK1/2) Pathway Suppression

The extracellular signal-regulated kinases (ERK1/2) pathway is a major signaling cascade involved in cell proliferation, differentiation, and survival nih.gov. A2AR activation can influence the ERK1/2 pathway, often through mechanisms downstream of cAMP and PKA, or via cross-talk with other pathways plos.orgnih.gov. This compound has been shown to suppress the ERK1/2 pathway in various cell types. In human squamous carcinoma cells, this compound suppresses the ERK1/2 pathway tocris.com. In hepatic stellate cells, while A2AR stimulation can activate ERK1/2, this compound can inhibit this activation plos.org. Studies in osteoclasts have also demonstrated that A2AR stimulation activates ERK1/2 by a PKA-dependent mechanism, an effect that was reversed by this compound nih.govnih.gov. This suggests that this compound's inhibition of the A2AR-mediated cAMP/PKA pathway contributes to its suppressive effect on ERK1/2 signaling.

Protein Kinase A (PKA) Activity Modulation

Protein Kinase A (PKA) is a primary downstream effector of cAMP karger.comnih.gov. Increased cAMP levels lead to the activation of PKA, which then phosphorylates various target proteins, modulating diverse cellular processes karger.comnih.gov. As this compound reduces cAMP production by blocking A2AR, it consequently modulates PKA activity. Research in hepatic stellate cells shows that this compound inhibits the increase in PKA activity induced by A2AR activation plos.org. Similarly, in osteoclasts, this compound reverses the A2AR agonist-induced increase in PKA activity nih.govnih.gov. This compound has also been reported to decrease the expression of downstream factors of A2aR, such as phosphorylated PKA (p-PKA) ijbs.com. This modulation of PKA activity is a direct consequence of this compound's effect on the cAMP signaling cascade.

Here is a table summarizing the effect of this compound on cAMP and PKA activity in different cell types:

Cell TypeStimulus/ConditionEffect of this compound TreatmentRelated Pathway ComponentSource
Olfactory Bulb AstrocytesAdenosineBlocks adenosine-induced cAMP increasecAMP nih.gov
HSC-T6 CellsAcetaldehyde + CGS21680Inhibits cAMP increase and PKA activity increasecAMP, PKA plos.org
PC12 Cells-Decreases cAMP levelscAMP plos.org
OsteoclastsRANKL + CGS21680Reverses CGS21680-induced PKA activity increasePKA nih.govnih.gov
LX-2 CellsTGF-β1Decreased p-PKA levelsp-PKA ijbs.com

CREB Phosphorylation and Gene Expression

The cAMP response element-binding protein (CREB) is a transcription factor that can be phosphorylated by PKA, leading to the regulation of gene expression nih.govnih.govbiomolther.org. Since this compound affects cAMP and PKA signaling, it also influences CREB phosphorylation and subsequent gene expression. Studies have shown that this compound can reduce the phosphorylation of CREB (p-CREB) ijbs.com. In the context of A2AR activation, which can promote CREB phosphorylation, this compound acts to inhibit this effect biomolther.orgresearchgate.netbiomolther.org. For example, this compound inhibited oroxylin A-induced phosphorylation of CREB in cortical neurons biomolther.orgbiomolther.org. Furthermore, this compound can impede the A2AR signaling pathway, thereby reducing the activity of the CRE promoter, which is regulated by phosphorylated CREB ijbs.com. This indicates that this compound's impact on the cAMP/PKA axis extends to the modulation of gene expression mediated by CREB.

Cross-talk with Other Signaling Pathways (e.g., p38 MAPK, SRC)

Beyond the direct Gs-AC-cAMP-PKA pathway, A2AR signaling and its inhibition by this compound can also involve cross-talk with other intracellular signaling cascades, such as the p38 MAPK and SRC pathways plos.orgbiomolther.orgnih.govbiorxiv.orgcancerbiomed.org. Studies in hepatic stellate cells have demonstrated that A2AR-mediated signaling involves SRC and p38 MAPK, in addition to the cAMP/PKA and ERK1/2 pathways plos.org. This compound's inhibitory effect on collagen production in these cells appears to involve the A2AR-mediated pathway including cAMP, PKA, SRC, and ERK1/2 for type I collagen, and potentially a P38 MAPK-dependent pathway for type III collagen plos.org. Although A2AR stimulation can activate ERK1/2 by a PKA-dependent mechanism that is reversed by this compound, it does not appear to affect p38 and JNK activation in osteoclasts nih.govnih.gov. However, in other contexts, A2AR activation has been linked to p38 MAPK signaling cancerbiomed.org. The precise nature of the cross-talk between A2AR signaling and pathways like p38 MAPK and SRC in the presence of this compound can be cell-type specific and depends on the cellular context and stimuli.

Here is a table summarizing the effects of this compound on other signaling pathways:

Cell TypeStimulus/ConditionEffect of this compound TreatmentRelated Pathway Component(s)Source
Human Squamous Carcinoma Cells-Suppresses ERK1/2 pathwayERK1/2 tocris.com
HSC-T6 CellsAcetaldehydeInhibits phosphorylation of SRC, ERK1/2, and P38 MAPKSRC, ERK1/2, P38 MAPK plos.org
OsteoclastsRANKL + CGS21680Reverses CGS21680-induced ERK1/2 activation (PKA-dependent)ERK1/2 nih.govnih.gov
Cortical NeuronsOroxylin AInhibited ERK1/2 phosphorylationERK1/2 biomolther.orgbiomolther.org
HSCsTGF-β1Reduces levels of A2aAR-mediated p-PKA and p-CREBPKA, CREB ijbs.com

Interactions with Other Receptor Systems and Transporters

While primarily known for its high selectivity for the A2A receptor tocris.comabcam.comhellobio.comavma.org, this compound's cellular mechanisms can also involve interactions or cross-talk with other receptor systems and potentially transporters. The A2AR itself is known to interact with various other receptors, including metabotropic glutamate (B1630785) receptor 5 (mGlu5), dopamine (B1211576) D2 receptor (D2R), adenosine A1 receptor (A1R), and cannabinoid CB1 receptors hellobio.com. These interactions can form heteromers that modulate signaling hellobio.comoup.com. This compound, by binding to the A2AR, can influence the function of these heteromeric complexes. For instance, this compound binding to the A2AR can affect its interaction with cholesterol, which has been observed in crystal structures of the A2AR bound to this compound nih.gov.

Regarding interactions with other receptor systems, studies have investigated the effects of this compound in contexts where other receptors are also involved. For example, research on neurovascular coupling suggests interactions between mechanisms involving adenosine receptors and metabotropic glutamate receptors . This compound's ability to modulate glutamate outflow by blocking A2A receptors highlights a functional interaction between adenosine and glutamate systems nih.gov.

While the primary action of this compound is on the A2A receptor, its influence on downstream signaling cascades can indirectly affect pathways initiated by other receptor systems. The extensive cross-talk between different signaling pathways, such as the interplay between cAMP/PKA and MAPK pathways, means that this compound's modulation of the A2AR-cAMP axis can have broader implications for cellular signaling networks plos.org.

Heterodimerization with Dopamine D2 Receptors

Adenosine A2A receptors and dopamine D2 receptors (D2R) are known to form heteromeric complexes, particularly in the striatum. nih.govacs.org This interaction is significant because A2AR activation can oppose the effects of D2R activation. mdpi.com this compound, by blocking A2ARs, can influence the functional consequences of this heterodimerization. Studies have shown that A2AR/D2R heterodimerization plays important roles in D2R downstream signaling. nih.gov The administration of A2AR antagonists like this compound can lead to conformational changes in the A2AR-D2R heteromer complex, which in turn modifies the affinity of the D2R for its own ligands. acs.org In primary cultured striatal neurons and HEK293 cells co-expressing A2AR and D2R, the D2R agonist quinpirole (B1680403) increased Src phosphorylation and β-arrestin recruitment, leading to D2R internalization. nih.gov Co-treatment with this compound significantly attenuated these D2R-mediated changes. nih.gov This suggests that this compound, through its action on A2ARs, can modulate D2R internalization and downstream signaling pathways like ERK phosphorylation, involving Src kinase and β-arrestin. nih.gov

Modulation of Adenosine A1 Receptor Function

While this compound is highly selective for A2A receptors, interactions and modulatory effects involving adenosine A1 receptors (A1R) have also been observed. physiology.orgnih.gov Studies in fetal sheep demonstrated that while an A1R antagonist increased breath amplitude, A2AR blockade with this compound increased the incidence of low-voltage ECoG activity, REM, and breathing, without affecting breath amplitude. physiology.org Both antagonists eliminated the inhibitory effects of adenosine on REM and breathing, suggesting a complex interplay between A1 and A2A receptors in regulating these physiological responses. physiology.org In human cultured prostatic stromal cells, this compound blocked the increase in intracellular pH elicited by the nonselective adenosine receptor agonist NECA, consistent with a predominance of A2A receptors mediating this response. nih.gov This effect was unaffected by an A1R antagonist. nih.gov These findings indicate that this compound can modulate A1 receptor-mediated effects in certain contexts, highlighting the potential for cross-talk between adenosine receptor subtypes.

Influence on Cannabinoid CB1 Receptors

The A2A receptor has been shown to interact with various receptors, including cannabinoid CB1 receptors (CB1Rs). hellobio.com While the precise mechanisms of this compound's influence on CB1Rs are still an area of research, the known interactions between A2ARs and CB1Rs suggest potential indirect modulation. The endocannabinoid system, including CB1Rs, plays a role in various physiological processes, and its interaction with the adenosinergic system can influence neuronal function and signaling. plos.orgbiorxiv.org Further research is needed to fully elucidate the extent and nature of this compound's influence on CB1 receptor function.

Effects on Toll-like Receptor 2 (TLR2) Signaling

Research indicates that A2A receptors can play a role in modulating immune responses, potentially through interactions with components of the innate immune system like Toll-like receptors (TLRs). epa.gov While direct studies specifically detailing this compound's effects on TLR2 signaling are limited in the provided context, the known involvement of A2ARs in immune cell function suggests a potential area of influence for this antagonist. A2AR activation can modulate the release of inflammatory mediators, and blocking these receptors with this compound could theoretically impact TLR2-mediated signaling pathways involved in inflammation and immune responses.

Cellular Responses to this compound Antagonism

Antagonism of A2A receptors by this compound leads to various cellular responses, particularly within the nervous system, where A2ARs are highly expressed. These responses include the modulation of neurotransmission and the function of glial cells.

Regulation of Excitatory Neurotransmission, including Glutamate Release and Uptake

Adenosine A2A receptors are known to modulate synaptic transmission and the release and uptake of neurotransmitters, including glutamate. medkoo.comnih.govnih.govsemanticscholar.orgmdpi.com Activation of A2ARs can enhance the release of glutamate. hellobio.com Endogenous adenosine released under certain conditions, such as oxygen-glucose deprivation, can facilitate glutamate outflow from hippocampal slices through A2A receptors. nih.gov this compound, as an A2AR antagonist, has been shown to decrease this glutamate outflow, demonstrating its ability to regulate excitatory neurotransmission. nih.gov By blocking A2ARs, this compound can counteract the facilitatory effect of adenosine on glutamate release, thereby influencing the level of excitatory signaling in the brain.

Influence on Immune Cell Phenotype and Function (e.g., Macrophages, T cells, NK cells, Dendritic Cells)

The adenosine A2A receptor is widely expressed on various immune cells, and its activation generally leads to immunosuppression. frontiersin.org this compound, as an A2AR antagonist, can modulate the phenotype and function of these cells by blocking the inhibitory signals mediated by adenosine.

Macrophages: Adenosine signaling influences the polarization and function of tumor-associated macrophages (TAMs). cancerbiomed.org A2AR expression can be upregulated on M1 macrophages following stimulation. cancerbiomed.org Studies have indicated that adenosine can drive a macrophage phenotype that supports tumor progression and immune evasion. cancerbiomed.org this compound has been shown to decrease the accumulation of CD206+ macrophages and the secretion of SPP1 in a lung cancer mouse model, suggesting an influence on macrophage phenotype associated with tumor support. cancerbiomed.org Furthermore, this compound inhibited the secretion of exosomes by macrophages in the context of bone healing. nih.govnih.gov

T cells: The A2A receptor plays a crucial role in regulating T cell activity. Stimulation of A2AR generally provides an immunosuppressive signal, inhibiting T cell proliferation, cytokine production (such as IL-4 and IFN-γ), and cytotoxic activity. frontiersin.orgmdpi.com It can also promote the differentiation and expansion of regulatory T cells (Tregs), which further contribute to immunosuppression. mdpi.comresearchgate.net By blocking A2AR, this compound can reverse these inhibitory effects, enhancing anti-tumor T cell responses. mdpi.com Studies have demonstrated that A2AR antagonists, including this compound, can liberate tumor-reactive CD8+ T cells from tumor-induced immunosuppression. mdpi.com

NK cells: Adenosine binding to A2AR can suppress the maturation and cytotoxic effects of Natural Killer (NK) cells. mdpi.com This suppression can involve a decrease in the expression of cytotoxic proteins like granzyme B. mdpi.com this compound, by antagonizing A2AR, can reverse this adenosine-mediated inhibition, potentially enhancing NK cell cytotoxicity and their ability to eliminate target cells. mdpi.com

Dendritic Cells: Adenosine affects the function of dendritic cells (DCs), which are critical antigen-presenting cells responsible for activating T cells. mdpi.comresearchgate.net Increased levels of adenosine can lead to impaired activation and function of DCs, resulting in their reduced capacity to activate naive T cells and the production of anti-inflammatory factors. mdpi.com Studies have shown that adenosine can downregulate MHC II and co-stimulatory factors on DCs, inhibiting antigen presentation. researchgate.net While some effects on DCs might be mediated by other adenosine receptors like A2B, blocking A2AR with antagonists like this compound can contribute to restoring DC function and promoting effective anti-tumor immunity. mdpi.comresearchgate.net

Suppression of Cell Proliferation

Beyond its effects on immune cells, this compound has also been shown to influence cell proliferation in other contexts, particularly in cancer cells and cancer-associated fibroblasts (CAFs).

Research has demonstrated that this compound can inhibit the proliferation of human non-small cell lung cancer (NSCLC) cells and induce apoptosis in these cells. tandfonline.com This suggests a direct effect of this compound on cancer cell viability, potentially by interfering with pro-survival signaling pathways that might be activated by adenosine in the tumor microenvironment. tandfonline.com

Furthermore, this compound has been observed to significantly inhibit the growth of cancer-associated fibroblasts (CAFs) in vitro. tandfonline.com CAFs are a key component of the tumor microenvironment and contribute to tumor growth and progression. tandfonline.com The inhibition of CAF proliferation by this compound suggests that its anti-tumor effects may also involve targeting stromal cells within the tumor microenvironment, in addition to its effects on immune cells and cancer cells. tandfonline.com

In the context of bone healing, this compound was found to suppress the proliferation of vascular endothelial cells (VECs) both in vivo and in vitro. nih.govnih.gov This indicates that the influence of this compound on cell proliferation is not limited to cancer but can also extend to other cell types depending on the physiological context and the role of A2AR signaling in those cells. nih.govnih.gov

Here is a summary of this compound's influence on cell proliferation:

Cell TypeEffect of this compound on ProliferationContext/NotesSource
Human NSCLC CellsInhibitionAlso induces apoptosis tandfonline.com
Cancer-Associated Fibroblasts (CAFs)InhibitionIn vitro tandfonline.com
Vascular Endothelial Cells (VECs)SuppressionIn vivo and in vitro (bone healing context) nih.govnih.gov

Physiological and Pathophysiological Roles of A2ar Antagonism by Zm241385

Neuroscience and Neuroprotection

Adenosine (B11128), acting as a neuromodulator, exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 frontiersin.orgmdpi.com. A2A receptors are notably expressed in the brain, particularly in areas like the striatum, and their activation has been implicated in various neurological processes and pathologies frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net. Antagonism of A2AR by compounds like ZM241385 has demonstrated neuroprotective effects in several experimental models of neurological conditions researchgate.netnih.govnih.govnih.govarvojournals.orgnih.govmdpi.com.

Neuroprotective Effects in Cerebral Ischemia and Oxygen-Glucose Deprivation Models

Cerebral ischemia, a major cause of death and disability, involves a reduction in blood flow to the brain, leading to oxygen and glucose deprivation (OGD) unicam.it. This energy failure results in neuronal damage and the appearance of anoxic depolarization (AD), a critical event associated with cell death researchgate.netnih.govnih.govfrontiersin.org. Research using in vitro OGD models in rat hippocampal slices has investigated the role of A2AR activation during ischemic insults nih.govnih.govunicam.itfrontiersin.org.

Studies have shown that this compound can prevent or delay the appearance of AD induced by OGD nih.govnih.gov. In rat CA1 hippocampal slices subjected to 7 or 30 minutes of OGD, treatment with this compound (100–500 nmol·L−1) significantly delayed AD onset and protected against the irreversible depression of field excitatory postsynaptic potentials (fEPSPs) nih.govnih.gov. For instance, 100 nmol·L−1 this compound prevented AD in a large percentage of slices subjected to 7 minutes of OGD and allowed for significant recovery of synaptic potentials compared to untreated slices nih.gov. This compound also attenuated the OGD-induced increase in propidium (B1200493) iodide uptake, an indicator of cell damage, in the CA1 region nih.govnih.gov. Furthermore, this compound reduced the activation of astrocytes, a type of glial cell that responds to brain injury, in the stratum radiatum of CA1 after OGD nih.govnih.gov.

Data from a study on rat CA1 hippocampal slices subjected to 7 minutes of OGD illustrates the effect of this compound on fEPSP recovery:

Treatment GroupfEPSP Recovery (% of baseline)
Untreated OGD5.1 ± 2.0
This compound (100 nM)94.4 ± 5.0

This data highlights the substantial neuroprotective effect of this compound in restoring synaptic function after an ischemic-like insult in this model nih.gov.

Role in Parkinson's Disease Models and Dopaminergic System Enhancement

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the subsequent depletion of dopamine (B1211576) in the striatum mdpi.com. A2A receptors are highly expressed in the striatum and interact with dopamine D2 receptors, playing a role in modulating motor function frontiersin.orgmdpi.comfrontiersin.org. A2AR antagonists have emerged as potential therapeutic agents for PD due to their ability to modulate the dopaminergic system frontiersin.orgmdpi.commdpi.come-jmd.org.

Studies in animal models of PD, such as the rotenone-induced parkinsonism model in rats, have investigated the effects of this compound frontiersin.org. Administration of this compound improved motor function and coordination in rotenone-injected rats, as evidenced by increased stride length and decreased foot slips frontiersin.org. Biochemical analysis in these studies showed that this compound attenuated the rotenone-induced decrease in dopamine concentration in the midbrain frontiersin.org.

A comparison of dopamine levels in different treatment groups in a rotenone-induced PD rat model:

Treatment GroupDopamine Level (µg/g wet tissue)
Vehicle Control3.15 ± 0.02
Rotenone2.16 ± 0.01
This compound2.87 ± 0.02

This data indicates that this compound treatment partially restored dopamine levels in the midbrain of parkinsonian rats frontiersin.org. The observed improvements in motor symptoms and dopamine levels suggest that selective A2AR blockade by this compound can enhance the function of the compromised dopaminergic system in PD models frontiersin.org. This compound has also been shown to enhance L-DOPA derived dopamine release in animal models, further supporting its potential utility in PD treatment wikipedia.org.

Retinal Neuroprotection in Experimental Glaucoma

Glaucoma is a neurodegenerative disease of the eye characterized by the progressive loss of retinal ganglion cells (RGCs) nih.gov. Elevated intraocular pressure is a major risk factor, but neuroinflammation also plays a significant role in its pathogenesis mdpi.comnih.gov. A2A receptors are present in the retina, and their blockade has been explored as a neuroprotective strategy in experimental glaucoma nih.govarvojournals.orgmdpi.comnih.gov.

Research has demonstrated that this compound can provide neuroprotection for RGCs in experimental models of glaucoma, such as those induced by elevated hydrostatic pressure (EHP) or chronic ocular hypertension (COH) arvojournals.orgnih.gov. Studies have shown that this compound treatment can reduce microglia activation and downregulate the expression of proinflammatory cytokines under conditions of COH and high glutamate (B1630785) concentration, which are relevant to glaucoma pathology arvojournals.org. Furthermore, this compound has been shown to inhibit retinal microglia proliferation and reactivity, decrease GFAP upregulation in Müller cells, and suppress reactive oxygen species (ROS) overproduction, leading to reduced photoreceptor apoptosis after retinal detachment, another condition involving retinal damage and inflammation nih.gov.

Data on the effect of this compound on GFAP intensity in a retinal detachment mouse model:

Treatment GroupGFAP Intensity (per mm²)
ControlLow
Retinal DetachmentHigh
This compound TreatedSignificantly Reduced

This indicates that this compound treatment effectively suppressed the increase in GFAP expression, a marker of glial activation, following retinal detachment nih.gov. These findings suggest that A2AR antagonism by this compound offers neuroprotective effects in the retina by modulating neuroinflammatory responses nih.govarvojournals.org.

Attenuation of Beta-Amyloid Peptide Toxicity

Beta-amyloid (Aβ) peptides are central to the pathology of Alzheimer's disease (AD), and their accumulation and toxicity contribute to neuronal dysfunction and death nih.gov. Adenosine A2A receptors have been implicated in the neurotoxicity associated with Aβ nih.govwikipedia.orgmerckmillipore.commerckmillipore.com.

Studies have shown that this compound can protect against neuronal cell death induced by exposure to fragments of Aβ protein nih.govwikipedia.orgmerckmillipore.commerckmillipore.com. In cultured rat cerebellar granule neurons, co-application of this compound prevented the neuronal cell death caused by exposure to the Aβ fragment 25-35 nih.gov. This protective effect was comparable to that observed with caffeine (B1668208), a non-selective adenosine receptor antagonist, but was not seen with an A1 receptor antagonist nih.gov. This suggests that the neuroprotective effect against Aβ toxicity is specifically mediated through A2A receptor blockade nih.gov.

Research findings indicate that this compound has been shown to have a protective effect against beta-amyloid peptide toxicity merckmillipore.commerckmillipore.com. This provides in vitro evidence supporting the potential of A2AR antagonists in counteracting Aβ-induced neurotoxicity, a key feature of AD nih.govwikipedia.org.

Modulation of Anoxic Depolarization in Neuronal Tissue

Anoxic depolarization (AD) is a severe neuronal depolarization that occurs during energy failure, such as in ischemic conditions, and is a critical indicator of neuronal damage researchgate.netnih.govnih.govfrontiersin.org. The modulation of AD is a key aspect of neuroprotective strategies nih.govnih.govfrontiersin.org.

This compound has been shown to modulate AD in experimental models of ischemia nih.govnih.govfrontiersin.org. In rat CA1 hippocampal slices subjected to OGD, this compound significantly delayed the appearance of AD nih.govnih.gov. This delay in AD onset is considered protective as it can potentially salvage tissue in the ischemic penumbra nih.gov. Studies have also explored the effects of A2AR antagonists on excitotoxicity and AD in striatal medium spiny neurons, which are particularly vulnerable to ischemic damage researchgate.net. Blocking A2A receptors has been shown to reduce ionic imbalance and delay AD in these neurons during OGD, potentially involving modulation of voltage-gated K+ channels and presynaptic inhibition of glutamate release researchgate.net.

The ability of this compound to delay AD highlights a key mechanism by which A2AR antagonism confers neuroprotection during ischemic insults researchgate.netnih.govnih.govfrontiersin.org.

Oncological and Immunological Implications

Beyond its roles in the nervous system, A2A receptor antagonism has also been investigated for its potential implications in oncology and immunology researchgate.netmdpi.comfrontiersin.orgnih.gov. Adenosine is present in the tumor microenvironment and can suppress anti-tumor immune responses by activating A2A receptors on immune cells frontiersin.orgnih.gov.

Research suggests that A2AR antagonists can enhance anti-tumor immunity frontiersin.orgnih.gov. This compound has been used in studies exploring the effects of A2AR blockade on tumor growth and immune cell function mdpi.comnih.govtandfonline.com. In a mouse melanoma model, this compound alone showed marked tumor growth inhibition, and combination therapy with an anti-CTLA4 antibody showed significant tumor growth delay mdpi.com. This compound has also been shown to inhibit the growth of lung adenocarcinoma tumor cells and cancer-associated fibroblasts (CAFs) in vitro and inhibit human tumor xenograft growth in mice tandfonline.com.

In the context of immunology, A2A receptors on activated immune cells are considered critical mediators of physiological immunosuppression nih.gov. Studies using this compound have explored its effects on regulatory T-cells (Tregs) and neutrophils, which are involved in immune responses researchgate.netfrontiersin.org. Research in a sepsis model suggested that this compound improved survival by inhibiting Treg function, which in turn enhanced the bacterial clearance function of neutrophils frontiersin.org. This compound was found to inhibit Treg expansion, reduce the expression of markers like Foxp3 and CTLA-4, and decrease the secretion of immunosuppressive cytokines like IL-10 and TGF-β frontiersin.org.

While research in these areas is ongoing, these findings suggest that A2AR antagonism by this compound holds promise for modulating immune responses in conditions like sepsis and for potentially enhancing anti-tumor immunity in oncology researchgate.netmdpi.comfrontiersin.orgnih.govtandfonline.comfrontiersin.org.

Enhancement of Antitumor Immunity

Blocking A2AR with antagonists has demonstrated the ability to significantly enhance antitumor immunity. nih.govnih.govtebubio.com This enhancement is attributed to the de-inhibition of immune cells, particularly CD8+ T cells and natural killer (NK) cells, which are crucial for recognizing and eliminating cancer cells. nih.govmdpi.com Studies have shown that targeting A2AR by antagonists can liberate tumor-reactive CD8+ T cells from tumor-induced immunosuppression. nih.govmdpi.com this compound, specifically, has been shown to promote T cell-mediated tumor regression and increase tumor cell apoptosis by enhancing IFN-γ production. nih.gov It can also unleash perforin (B1180081) and Fas ligand-mediated cytotoxicity and promote NK cell function by increasing Perforin-mediated cytotoxicity and Granzyme B expression in NK cells in vivo. nih.gov

Effects on Tumor Growth Inhibition in Preclinical Models

Preclinical studies have provided evidence that A2AR antagonists, including this compound, can suppress tumor growth. researchgate.nettebubio.comfrontiersin.org In mouse models, treatment with this compound has shown marked tumor growth inhibition compared to controls. nih.gov For instance, in a B16F10 mouse melanoma model, this compound treatment alone resulted in significant tumor growth inhibition. nih.gov Furthermore, studies in non-small cell lung cancer (NSCLC) mouse xenograft models demonstrated that this compound significantly decreased tumor growth. nih.gov

Data from a NSCLC mouse xenograft model treated with this compound (10 mg/kg) or SCH58261 (2 mg/kg) showed a significant decrease in tumor growth compared to the vehicle control group. nih.gov

Treatment GroupTumor Growth Inhibition (vs. Control)Statistical Significance
This compoundMarked inhibitionP < 0.05 nih.gov
SCH58261Significant decreaseP < 0.001 nih.gov
Vehicle Control--

This compound has also been shown to curb primary tumor growth in a T cell-independent manner. frontiersin.org The effectiveness of A2AR antagonists in preclinical models may be due to the simultaneous targeting of multiple cell types and biological processes, including tumor growth, metastasis, and immune activation. plos.org

Regulation of Immunosuppression in the Tumor Microenvironment

The TME is often characterized by high concentrations of adenosine, which activates A2AR on immune cells, leading to immunosuppression. researchgate.netnih.govmdpi.com A2AR antagonists work by blocking this pathway, thereby reversing the immunosuppressive effects. nih.govnih.govmdpi.com This blockade prevents the adenosine-triggered increase in intracellular cAMP, which is responsible for inhibiting activated T cells and other immune cells. nih.gov By counteracting the effects of adenosine, this compound helps to restore the antitumor immune response. researchgate.netnih.gov Blocking A2AR also prevents immunosuppression mediated by regulatory T cells (Tregs), which are often increased in the TME and suppress the function of effector T cells. nih.govmdpi.com

Modulation of PD-L1 Expression

Adenosine has been shown to increase the expression of programmed death ligand 1 (PD-L1) in mesenchymal stromal cells (MSCs) derived from cervical cancer. nih.govresearchgate.netmdpi.com This occurs through the interaction of adenosine with A2AR and A2BR, which stimulates the production of transforming growth factor beta 1 (TGF-β1). nih.govresearchgate.net TGF-β1 then acts in an autocrine manner to induce PD-L1 expression on these MSCs, increasing their immunosuppressive capacity on activated CD8+ T lymphocytes. nih.govresearchgate.net The addition of this compound, an A2AR antagonist, has been shown to significantly inhibit the expression of PD-L1 in these cervical cancer-derived MSC cultures. nih.govresearchgate.net This suggests that this compound can modulate PD-L1 expression by interfering with the adenosine-A2AR/A2BR-TGF-β1 pathway.

Inflammatory and Fibrotic Processes

Beyond its role in cancer, this compound has also demonstrated effects in various inflammatory and fibrotic processes, primarily through its A2AR antagonistic activity.

Anti-inflammatory Effects in Various Disease Models

A2AR is involved in regulating inflammatory responses, and its activation generally leads to anti-inflammatory effects. mdpi.comnih.gov Conversely, blocking A2AR with antagonists like this compound can influence inflammatory processes. In a model of allergic lung inflammation, pre-treatment with this compound reduced the inhibitory effects of inosine (B1671953) (a purine (B94841) formed from adenosine breakdown) against macrophage count, suggesting that A2AR mediates monocyte recruitment into the lungs. researchgate.net Histological analysis in this model also confirmed that this compound treatment reverted the effects of inosine against mast cell migration into the lungs. researchgate.net In an experimental glaucoma model, this compound was shown to reduce the activation of microglia and downregulate the expression of proinflammatory cytokines like TNF-α and IL-1β under conditions of chronic ocular hypertension and high glutamate concentration. arvojournals.org This suggests a potential anti-inflammatory effect of this compound in this context, which may contribute to the observed protection of retinal ganglion cells. arvojournals.org In a sepsis model, this compound inhibited Treg expansion and reduced the expression of Foxp3 and CTLA-4, as well as the secretion of IL-10 and TGF-β, indicating a modulation of the inflammatory response. frontiersin.org

Attenuation of Hepatic Fibrosis and Hepatic Stellate Cell Activation

Hepatic stellate cell (HSC) activation is a key event in the development of liver fibrosis. plos.orgnih.govfrontiersin.org Adenosine is known to aggravate liver fibrosis, partly through the activation of A2AR. plos.orgnih.gov this compound, as an A2AR antagonist, has been investigated for its effects on hepatic fibrosis and HSC activation. Studies have shown that this compound can decrease the viability of acetaldehyde-induced HSC-T6 cells and inhibit the expression of procollagen (B1174764) type I and type III, markers of fibrosis. plos.orgnih.gov The inhibitory effect of this compound on procollagen expression appears to be mediated via distinct A2AR-dependent signaling pathways involving cAMP-PKA-SRC-ERK1/2 for procollagen type I and P38 MAPK for procollagen type III. plos.orgnih.gov Furthermore, this compound has been found to attenuate hepatic fibrosis in mouse models exposed to fibrogenic agents like tetrachloromethane (CCl4) or thioacetamide (B46855) (TAA). frontiersin.orgnih.govresearchgate.net These findings indicate that hepatic A2AR plays an active role in the pathogenesis of liver fibrosis and that its antagonism by compounds like this compound can exert antifibrotic effects by inhibiting HSC activation and collagen synthesis. frontiersin.orgnih.gov

Data on the effect of this compound on the expression of procollagen type I and III mRNA in acetaldehyde-induced HSC-T6 cells demonstrates a marked decrease in expression when treated with this compound. plos.org

Treatment GroupProcollagen Type I mRNA ExpressionProcollagen Type III mRNA Expression
Acetaldehyde-induced HSC-T6IncreasedIncreased
Acetaldehyde + this compoundMarkedly decreasedMarkedly decreased

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

Research indicates that adenosine, acting via the A2AR, can influence the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Studies have shown that the selective A2AR antagonist this compound can impact the regulation of these cytokines. For instance, in a study involving cultured microglia cells, a high concentration of glutamate increased the expression of TNF-α and IL-1β. This upregulation was observed to be downregulated when this compound was added to the culture system arvojournals.org. This suggests that A2AR signaling may play a role in the release of these cytokines under certain conditions, and its blockade by this compound can mitigate this effect arvojournals.org.

Furthermore, investigations into the mechanisms of adenosine-mediated IL-1β increase have shown that adenosine mediates this effect via the A2AR. The A2AR-specific antagonist this compound has been shown to block this increase in IL-1β production researchgate.net. This suggests a direct involvement of A2AR in the signaling pathways leading to IL-1β release researchgate.net. In the context of macrophage activation, pretreatment with this compound has been shown to abolish the effect of TNF-α on the upregulation of CD163 and TGF-β1 mRNA, indicating the involvement of the A2AR in M2 macrophage activation by TNF-α ub.edu. Similarly, this compound blocked the increase in CD163 mRNA expression induced by IL-10, further supporting the role of A2AR in the shift to the M2 phenotype ub.edu.

Studies on human monocytes have also demonstrated that this compound can reverse the inhibition of PMA-stimulated TNF-α production mediated by adenosine or an allosteric enhancer of A2AR springermedizin.de. This highlights the role of A2AR in modulating TNF-α production in these immune cells springermedizin.de.

Impact on Allergic Lung Inflammation and Leukocyte Recruitment

This compound has been utilized to investigate the role of A2AR in allergic lung inflammation and the associated recruitment of leukocytes. In murine models of allergic lung inflammation induced by ovalbumin (OVA), treatment with this compound, a selective A2AR antagonist, was found to reduce the inhibitory effects of inosine against macrophage count nih.govresearchgate.net. This suggests that A2ARs mediate monocyte recruitment into the lungs in this context nih.govresearchgate.net. Histological analysis in these studies further confirmed the effects of A2AR antagonism by this compound on cell recruitment nih.govresearchgate.net. The findings support the hypothesis that adenosine A2A receptors mediate the effects of inosine on leukocyte recruitment observed in allergic lung disorders nih.gov. While this compound reversed the protective effect of inosine on the accumulation of macrophages in bronchoalveolar lavage fluid (BALF), its effect on lymphocyte recruitment was not as clear nih.gov.

Further evidence for the role of A2AR in lung inflammation comes from studies where this compound prevented the anti-inflammatory effects and increased survival rates induced by low-dose ketamine administration (which promotes adenosine accumulation) in septic mice nih.gov. Additionally, treatment with this compound enhanced lung neutrophilia in response to intra-tracheal administration of LPS in mice nih.gov.

Cardiovascular System Research

Cardioprotective Effects in Ischemia-Reperfusion Injury

The role of A2AR in myocardial ischemia-reperfusion (I/R) injury has been explored using this compound. While adenosine receptor activation, particularly A1R and A3R, has been shown to protect cardiomyocytes against ischemic injury, A2AR and A2BR agonists primarily function by attenuating reperfusion injury semanticscholar.orgnih.gov. Studies have investigated whether A2AR antagonism by this compound affects cardioprotection.

In one study using a type 2 diabetic rat model of myocardial I/R, the cardioprotective effects of a non-selective adenosine receptor agonist were attenuated by pretreatment with the selective A2AR antagonist this compound semanticscholar.org. This suggests that A2AR activation contributes to the protective effects observed in this model semanticscholar.org. However, other research has indicated that this compound did not block the infarct-reducing effect of (-)-epigallocatechin (B1671488) gallate in isolated perfused rat hearts subjected to I/R, while antagonists for A1 and A2B receptors did nih.gov. This suggests that the cardioprotective effects in that specific context might be more dependent on A1 and A2B receptor activation rather than A2A nih.gov.

Another study aimed to determine if the A2AR modulates the infarct size-reducing effect of preischemic administration of adenosine receptor agonists in intact rat myocardium. This study found that while A1 and non-selective agonists reduced infarct size, an A2AR agonist did not have the same effect physiology.org. Both an A1 antagonist and this compound blocked the protective effects of the A1 and non-selective agonists, suggesting a complex interaction between adenosine receptor subtypes in cardioprotection physiology.org.

Role in Cardiac Fibrosis

Cardiac fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a significant factor in various cardiovascular diseases nih.gov. Research suggests a role for adenosine signaling, particularly via A2AR, in this process nih.govresearchgate.net. Studies using this compound have provided insights into this role.

In vitro studies using isolated cardiac fibroblasts have shown that stimulation of A2AR increases collagen production, which can be inhibited by a specific A2AR inhibitor researchgate.net. In vivo models of cardiac hypertrophy, such as the transverse aortic constriction (TAC) model and cardiac actin E99K transgenic mice, have demonstrated increased interstitial adenosine levels correlating with collagen content researchgate.net. Pharmacological inhibition of A2AR using this compound demonstrated a partial rescue effect on myocardial fibrosis in both TAC and E99K animals researchgate.netbmj.com.

Further in vitro studies using immortalized human cardiac fibroblasts stimulated with TGF-β to induce a fibrotic phenotype showed that treatment with A2AR antagonists, including this compound, significantly reduced the expression of fibrosis-related genes such as collagen1a1, MMP3, and MMP9 nih.govnih.gov. This compound also reduced intracellular reactive oxygen species (ROS) induced by TGF-β in these cells nih.gov. These findings suggest that A2AR modulation could be a useful tool to manage cardiac fibrosis by limiting fibrotic scar deposition nih.govnih.gov. The reduction in collagen production following this compound treatment was also associated with reduced phospho-Akt protein levels, suggesting that collagen production in this context involves AKT recruited by the A2AR nih.gov.

Other Systemic Investigations

Regulation of Bone Metabolism

Adenosine and its receptors are increasingly recognized for their role in bone homeostasis nih.gov. Studies utilizing this compound have explored the involvement of A2AR in regulating bone metabolism.

Research using a rat tibial fracture model investigated the effect of adenosine A2A receptor agonist and inhibitor on bone healing nih.govresearchgate.net. While an A2AR agonist promoted new bone formation and callus formation, this compound, the A2AR antagonist, inhibited new bone formation and callus formation nih.govresearchgate.net. In vivo experiments showed that this compound suppressed vascular endothelial cell (VEC) proliferation, which is crucial for angiogenesis during bone healing nih.govresearchgate.net. In vitro, this compound inhibited cell viability and tube formation of VECs nih.govresearchgate.net. Furthermore, this compound inhibited the secretion of exosomes by macrophages, which are implicated in promoting tube formation and VEC migration during bone healing nih.govresearchgate.net. These findings suggest that the activation of A2AR is essential for angiogenesis and the secretion of exosomes by macrophages during bone healing, and its inactivation by this compound leads to poor angiogenesis and delayed bone healing nih.govresearchgate.net.

Studies on osteoclasts have shown that while cathepsin K and osteopontin (B1167477) mRNA expression increased in control osteoclasts, this increase was blocked by an A2AR agonist, and this compound pretreatment did not alter this effect nih.gov. However, micro-CT analysis of A2AR knockout mouse femurs showed decreased bone volume and trabecular number, along with an increased number of osteoclasts and increased bone resorption nih.gov. While this study did not directly use this compound in the micro-CT analysis, the knockout model supports a role for A2AR in regulating bone mass and osteoclast activity nih.gov.

Renal Effects, including Glomerular Hyperfiltration

Adenosine plays a significant role in regulating renal hemodynamics and glomerular filtration rate (GFR) by acting on different adenosine receptor subtypes, including A1, A2A, and A2B receptors nih.govphysiology.org. A1 receptors, primarily located on afferent arterioles, mediate vasoconstriction and are involved in the tubuloglomerular feedback mechanism physiology.org. A2A and A2B receptors are generally associated with vasodilation and can modulate immune responses physiology.org.

Diabetes-induced glomerular hyperfiltration is recognized as an early indicator of altered kidney function in diabetes nih.govnih.gov. Studies suggest that reduced adenosine A2A receptor signaling contributes to this hyperfiltration nih.govnih.gov.

Research in streptozotocin-diabetic rats, a model for insulinopenic diabetes, investigated the effects of enhancing intrarenal adenosine signaling by inhibiting cellular adenosine reuptake with dilazep (B1670637) nih.govphysiology.org. Diabetics exhibited increased GFR compared to controls nih.govphysiology.org. Dilazep dose-dependently decreased GFR in diabetics, while having no significant effect in controls nih.govphysiology.org. This effect was associated with a decrease in cortical blood flow in diabetics, leading to a reduced filtration fraction nih.govphysiology.org. Pretreatment with the adenosine A2A antagonist this compound prevented these intrarenal dilazep-mediated effects on GFR and filtration fraction in diabetic rats nih.govphysiology.org. This suggests that enhancing intrarenal adenosine signaling normalizes diabetes-induced glomerular hyperfiltration, at least partly, through the activation of adenosine A2A receptors nih.govphysiology.org.

Another study in streptozotocin-diabetic rats examined the role of reduced adenosine A2A receptor-mediated efferent arteriolar vasodilation in diabetes-induced glomerular hyperfiltration nih.gov. In this model, the diabetes-induced glomerular hyperfiltration was reduced by stimulating the A2A receptor with an agonist (CGS21680) but was unaffected by A2A receptor inhibition with this compound nih.gov. Conversely, in control rats, GFR increased after A2A receptor inhibition with this compound and was unchanged by A2A receptor stimulation nih.gov. These findings indicate that the normal tonic vasodilation of efferent arterioles mediated by adenosine A2A receptors is impaired in the diabetic kidney, contributing to increased efferent arteriolar resistance, filtration fraction, and hyperfiltration nih.gov.

Beyond hyperfiltration, A2AR activation has shown protective effects against kidney fibrosis in models of chronic inflammation researchgate.netnih.gov. In rats with established crescentic glomerulonephritis, a condition progressing to kidney failure mediated by macrophages, pharmacological activation of A2ARs reduced glomerular macrophage infiltration, improved glomerular histology, and decreased proteinuria nih.gov. A2AR activation also significantly reduced the deposition of type I, III, and IV collagen and restored E-cadherin expression, associated with a reduction in myofibroblasts nih.gov. In contrast, pharmacological inactivation of A2ARs with this compound increased glomerular crescent formation, collagen expression, and enhanced E-cadherin loss nih.gov. This suggests that A2AR activation can mitigate glomerulonephritis and prevent progressive fibrosis in established kidney lesions nih.gov.

Role in Bone Healing Processes

Adenosine and its receptors, including A2AR, are involved in regulating bone metabolism and healing nih.gov. Studies using A2AR agonists and antagonists have explored the receptor's role in bone regeneration and repair nih.govnih.govresearchgate.net.

Research utilizing a rat tibial fracture model investigated the effects of the A2AR agonist CGS21680 and the antagonist this compound on bone healing nih.govnih.govdntb.gov.ua. Local administration of the A2AR agonist promoted fracture healing, while the antagonist this compound inhibited new bone formation and callus formation nih.govnih.gov. Specifically, this compound treatment resulted in more inflammatory necrotic tissue and less new bone formation compared to agonist treatment after 28 days nih.gov.

Studies have also focused on the role of A2AR in angiogenesis during bone healing, as vascular endothelial cells (VECs) are crucial for this process nih.govmendeley.comresearchgate.net. In a rat tibial fracture model, the A2AR agonist accelerated VEC proliferation in the early stage of bone healing, whereas this compound suppressed VEC proliferation in vivo nih.govmendeley.comresearchgate.net. In vitro experiments showed that this compound inhibited VEC viability and tube formation nih.govmendeley.comresearchgate.net. These findings indicate that activated A2AR is essential for angiogenesis during bone healing, and its inactivation can lead to poor angiogenesis and bone nonunion nih.govmendeley.com.

The A2AR also influences the function of macrophages in the context of bone healing nih.govmendeley.com. Macrophages are important for activating VECs and promoting angiogenesis early in bone healing nih.govmendeley.com. Studies showed that the A2AR agonist promoted the secretion of exosomes by macrophages, while this compound inhibited this secretion nih.govmendeley.comresearchgate.net. This suggests a mechanism by which A2AR activation in macrophages contributes to bone healing through the release of exosomes that influence VECs nih.govmendeley.com.

Furthermore, research in a mouse skull bone defect model demonstrated that direct A2AR stimulation with CGS21680 or increasing endogenous adenosine levels with dipyridamole (B1670753) significantly enhanced bone regeneration, comparable to the effect of bone morphogenetic protein-2 (BMP-2) nih.govresearchgate.net. This effect was abrogated by blockade with the selective A2AR antagonist this compound or in mice lacking A2AR nih.govresearchgate.net. Both A2AR stimulation and increased endogenous adenosine increased alkaline phosphatase-positive osteoblasts and decreased tartrate-resistant acid phosphatase-positive osteoclasts in the bone defects nih.gov. This indicates that stimulating A2AR promotes new bone formation by influencing the activity of both osteoblasts and osteoclasts nih.gov.

In the context of wear particle-induced osteolysis, a condition involving bone resorption, A2AR activation has shown protective effects marshallplan.at. In vitro studies demonstrated that A2AR activation prevented osteoclast differentiation, and this effect was reversed by pretreatment with this compound, which blocked the A2AR marshallplan.at. Both in vitro and in vivo experiments in A2AR knockout mice confirmed the specific role of A2AR in inhibiting osteoclast differentiation marshallplan.at.

These findings highlight the critical role of A2AR signaling in promoting bone healing through multiple mechanisms, including enhancing angiogenesis, modulating macrophage activity, and influencing osteoblast and osteoclast function. Antagonism of A2AR by compounds like this compound appears to impede these beneficial processes.

Data Table: Effects of this compound on Bone Healing Parameters

ParameterTreatment with this compound (A2AR Antagonist)Effect on ParameterModel/ContextSource
New Bone FormationThis compoundInhibitedRat tibial fracture model nih.gov
Callus FormationThis compoundInhibitedRat tibial fracture model nih.gov
Inflammatory Necrotic TissueThis compoundIncreasedRat tibial fracture model nih.gov
Bone RegenerationThis compoundAbrogated effect of A2AR agonist/dipyridamoleMouse skull bone defect model nih.govresearchgate.net
VEC Proliferation (in vivo)This compoundSuppressedRat tibial fracture model nih.govmendeley.comresearchgate.net
VEC Viability (in vitro)This compoundInhibitedBone fracture microenvironment (in vitro) nih.govmendeley.comresearchgate.net
Vascular Tube Formation (in vitro)This compoundInhibitedBone fracture microenvironment (in vitro) nih.govmendeley.comresearchgate.net
Macrophage Exosome SecretionThis compoundInhibitedMacrophages nih.govmendeley.comresearchgate.net
Osteoclast DifferentiationThis compound (pretreatment)Reversed inhibition by A2AR agonistWear particle-induced osteolysis (in vitro) marshallplan.at

Data Table: Effects of this compound on Renal Parameters in Diabetic Rats

ParameterTreatment with this compound (A2AR Antagonist)Effect on ParameterContextSource
GFRThis compound (pretreatment)Prevented dilazep-mediated decreaseDiabetes-induced glomerular hyperfiltration nih.govphysiology.org
Filtration FractionThis compound (pretreatment)Prevented dilazep-mediated decreaseDiabetes-induced glomerular hyperfiltration nih.govphysiology.org
GFRThis compoundUnaffected (in diabetic rats)Diabetes-induced glomerular hyperfiltration nih.gov
GFRThis compoundIncreased (in control rats)Normal renal function nih.gov
Glomerular Crescent FormationThis compound (inactivation)IncreasedEstablished crescentic glomerulonephritis nih.gov
Type I, III, IV Collagen ExpressionThis compound (inactivation)IncreasedEstablished crescentic glomerulonephritis nih.gov
E-cadherin LossThis compound (inactivation)EnhancedEstablished crescentic glomerulonephritis nih.gov

Methodological Approaches and Experimental Models in Zm241385 Research

In Vitro Methodologies

In vitro studies provide controlled environments to investigate the direct interactions of ZM241385 with A2AARs and the resulting cellular responses.

Radioligand Binding Assays

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of this compound for adenosine (B11128) receptors, particularly the A2A subtype. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the ability of this compound to displace this binding is measured.

One common approach utilizes [³H]-ZM241385 itself as the radioligand due to its high affinity for A2A receptors nih.govacs.orgnih.gov. Studies using [³H]-ZM241385 have shown it binds to a single class of high-affinity binding sites in membranes from sources like rat striatum and transfected CHO cells nih.gov. The binding is generally fast and reversible nih.gov. In rat phaeochromocytoma cell membranes, this compound displaced the binding of tritiated 5'-N-ethylcarboxamidoadenosine (NECA), a non-selective adenosine receptor agonist, with a high pIC₅₀ value, indicating potent binding affinity nih.gov.

Radioligand binding assays are also used to assess the selectivity of this compound against other adenosine receptor subtypes (A₁, A₂B, and A₃). Studies have demonstrated that this compound exhibits significantly lower affinity for A₁, A₂B, and A₃ receptors compared to A₂A receptors, confirming its selectivity rndsystems.comtocris.commdpi.comnih.gov. For instance, in rat cerebral cortex membranes, this compound showed low affinity for A₁ receptors, displacing tritiated R-phenylisopropyladenosine (R-PIA) with a much lower pIC₅₀ compared to its affinity at A₂A receptors nih.gov. Similarly, studies using cloned rat A₃ receptors expressed in Chinese hamster ovary (CHO) cells showed low affinity for this compound nih.gov. While primarily a high-affinity ligand for A₂A receptors, [³H]this compound has also been used to label recombinant human A₂B receptors in HEK-293 cell membranes, particularly in systems where A₂A receptors are not co-expressed, demonstrating its utility in characterizing ligands for this subtype as well nih.gov.

Data from radioligand binding assays highlight the potent and selective interaction of this compound with the A₂A receptor.

Table 1: Representative Radioligand Binding Data for this compound

Functional Assays

Functional assays are employed to assess the biological activity of this compound by measuring its effect on A₂AAR-mediated signaling pathways. A₂AARs are G protein-coupled receptors that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels mdpi.comgiffordbioscience.com.

cAMP accumulation assays are widely used to evaluate the antagonist activity of this compound. These assays typically involve stimulating A₂AARs with an agonist like NECA or CGS21680, which increases cAMP production, and then measuring the ability of this compound to inhibit this increase giffordbioscience.commedchemexpress.comnih.gov. This compound has been shown to cause a concentration-dependent inhibition of NECA-induced cAMP production in cells expressing A₂AARs, such as HEK293 and CHO cells giffordbioscience.commedchemexpress.comnih.gov. The potency of this compound in inhibiting cAMP accumulation is commonly reported as an IC₅₀ or pIC₅₀ value giffordbioscience.commedchemexpress.comnih.gov. For example, in a G protein-mediated cAMP assay, this compound showed an IC₅₀ of 54 nM mdpi.comresearchgate.net. In HEK293T cells expressing human A₂AR, this compound inhibited NECA-stimulated cAMP production with an IC₅₀ of 63.46 nM giffordbioscience.com.

Beyond cAMP, other functional assays can probe downstream signaling events or receptor coupling. [³⁵S]GTPγS binding assays can measure G protein activation directly, although they are more commonly used for Gi/o-coupled receptors, and measuring Gs coupling may require additional steps giffordbioscience.com. While the provided sources primarily detail cAMP assays for this compound, functional assays can encompass a broader range of techniques depending on the specific cellular response being investigated.

Functional assays confirm that this compound acts as an effective antagonist, blocking the signaling cascade initiated by A₂AAR activation.

Table 2: Representative Functional Assay Data for this compound

Cell Culture Models

A variety of cell culture models are utilized to study the effects of this compound at the cellular level, allowing for controlled experiments on specific cell types and signaling pathways. Commonly used cell lines include:

HEK293 cells: Human embryonic kidney cells, often used when transfected to express specific adenosine receptor subtypes, including human A₂AARs, for binding and functional assays nih.govnih.goveurofinsdiscovery.com.

CHO cells: Chinese hamster ovary cells, also frequently used after transfection with adenosine receptor subtypes for binding and functional studies nih.govnih.govmedchemexpress.com.

PC12 cells: Rat pheochromocytoma cells, a neuronal cell line used to investigate the effects of this compound on A₂AR expression and related cellular processes medchemexpress.comselleckchem.comglpbio.com. This compound treatment has been shown to reverse the upregulation of A₂AR mRNA and protein levels induced by the A₂AR agonist CGS21680 in PC12 cells medchemexpress.comglpbio.com.

N2a cells: Mouse neuroblastoma cells, another neuronal cell line that can be used to study the impact of this compound on neuronal function and survival. (While N2a is listed in the prompt, specific research findings with this compound in N2a cells were not prominently found in the provided search results).

HSC-T6 cells: An immortalized rat hepatic stellate cell line, used to investigate the role of A₂ARs in liver fibrosis. This compound has been shown to inhibit acetaldehyde-induced activation of HSC-T6 cells, reducing cell viability and the expression of procollagen (B1174764) type I and III plos.org.

LX-2 cells: An immortalized human hepatic stellate cell line, also used in liver fibrosis research. This compound treatment has been found to reduce the protein expression of α-SMA, fibronectin, and collagen in activated LX-2 cells ijbs.com.

Primary cells: Researchers also utilize primary cell cultures derived directly from tissues, such as primary hepatic stellate cells or neurons, to study the effects of this compound in a more physiologically relevant context giffordbioscience.comijbs.com.

These cell culture models allow for detailed investigations into the mechanisms by which this compound interacts with A₂AARs and influences various cellular functions, including receptor expression, signaling pathways, proliferation, and extracellular matrix production.

Electrophysiological Recordings

Electrophysiological recordings are used to assess the impact of this compound on the electrical activity of cells, particularly neurons, where adenosine signaling plays a significant role in modulating synaptic transmission and neuronal excitability.

Studies using electrophysiological techniques, such as recording field excitatory postsynaptic potentials (fEPSPs), have investigated the effects of this compound on synaptic transmission in brain slices, such as rat hippocampal slices nih.govnih.govnih.govphysiology.org. This compound has been shown to influence synaptic responses, and its effects can be particularly relevant in models of neurological conditions like ischemia nih.govnih.gov. For example, in rat CA1 hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model of cerebral ischemia, this compound was found to prevent or delay the appearance of anoxic depolarization (AD), a marker of neuronal damage, and protect from the irreversible depression of synaptic activity nih.govnih.govfrontiersin.org. It also allowed for the recovery of synaptic potentials after OGD in these slices nih.gov.

Electrophysiological recordings in other preparations, such as the retina, have also been used to study the effects of this compound on neuronal activity. In rat retinal electroretinogram (ERG) recordings, this compound, as an A₂A antagonist, was observed to decrease the scotopic b-wave of the ERG, suggesting a role for retinal A₂A receptors in modulating this electrical response cambridge.org.

These recordings provide insights into how this compound functionally modulates neuronal circuits and electrical signaling by blocking A₂AAR activity.

Table 3: Representative Electrophysiological Findings with this compound

In Vivo Experimental Models

In vivo studies using animal models are crucial for evaluating the effects of this compound in a complex biological system and assessing its potential therapeutic efficacy in disease contexts.

Rodent Models of Neurodegenerative Diseases

This compound has been investigated in various rodent models of neurodegenerative diseases, particularly those mimicking aspects of Parkinson's disease and ischemic brain injury, where adenosine signaling is known to play a significant role.

Rotenone-induced Parkinsonism Models: Rotenone is a mitochondrial complex I inhibitor that is used to create rodent models exhibiting features of Parkinson's disease, including dopaminergic neurodegeneration and motor deficits frontiersin.orgbenthamdirect.com. Studies in rotenone-induced parkinsonism models in rats have evaluated the effects of this compound on motor function and neurochemical changes. Administration of this compound has been shown to improve motor function and movement coordination in these models, indicated by improvements in parameters like stride length and a decrease in foot slips in tests like the grid walking test frontiersin.orgresearchgate.net. Furthermore, this compound treatment has been associated with an increase in dopamine (B1211576) concentration in the brain of rotenone-injected rats, suggesting a potential to counteract the dopaminergic depletion characteristic of Parkinson's disease frontiersin.orgresearchgate.net. These findings support the potential of A₂A receptor antagonism by this compound as a strategy to alleviate motor symptoms in parkinsonism frontiersin.orgresearchgate.net.

Ischemic Models: Rodent models of brain ischemia, such as oxygen-glucose deprivation (OGD) in brain slices (discussed in electrophysiology) and models of focal cerebral ischemia like middle cerebral artery occlusion (MCAo), are used to study the neuroprotective potential of this compound. As mentioned earlier, in vitro OGD models showed this compound's protective effects on neuronal survival and synaptic function nih.govnih.govfrontiersin.org. In vivo ischemic models have also demonstrated beneficial effects of A₂A antagonists. While some studies primarily focus on other A₂A antagonists like SCH58261 in in vivo ischemia models, the principle of A₂A antagonism being protective is supported nih.govfrontiersin.org. This compound itself has been shown to reduce hippocampal injury and improve performance in behavioral tests like the Morris water maze after four-vessel occlusion in rats, another model of cerebral ischemia nih.gov. These results suggest that this compound can confer neuroprotection and improve functional outcomes in the aftermath of ischemic insults.

Research in these rodent models provides evidence for the potential therapeutic utility of this compound in mitigating the pathology and functional deficits associated with neurodegenerative conditions like Parkinson's disease and stroke.

Table 4: Representative In Vivo Findings with this compound in Neurodegenerative Disease Models

Animal Models of Inflammatory Conditions (e.g., LPS-induced inflammation, Concanavalin A-induced liver injury)

Animal models of inflammation, such as those induced by lipopolysaccharide (LPS) or Concanavalin A (Con A), have been used to study the role of A2aAR and the effects of this compound.

In LPS-induced inflammation models, this compound has shown varied effects depending on the specific context. In a rat meningitis model induced by LPS, this compound was used to reverse the effects of an A2a receptor agonist, WRC-0470, on neutrophil function and blood-brain barrier permeability, indicating its effectiveness as an A2aAR antagonist in this model nih.govoup.com. However, in a mouse model of LPS-induced endotoxemia, this compound did not improve survival rates frontiersin.orgresearchgate.net. In contrast, this compound enhanced lung neutrophilia in response to intra-tracheal administration of LPS in mice nih.gov. Some studies suggest that while this compound can boost survival in polymicrobial sepsis models like cecal ligation and puncture (CLP) by enhancing bacterial clearance, it showed no benefit in LPS-induced endotoxemia frontiersin.orgresearchgate.net.

Concanavalin A (Con A)-induced liver injury is another model used to study inflammation, particularly immune-mediated hepatitis direct-ms.orgmdpi.com. Treatment of mice with this compound has been shown to enhance liver injury and inflammation in response to Con A nih.govnih.gov. This suggests that blocking A2aAR with this compound can exacerbate inflammation in this specific liver injury model, highlighting a protective role for A2aAR signaling in Con A-induced hepatitis direct-ms.orgnih.gov. Studies using A2aAR-deficient mice have also shown increased inflammation and liver damage in response to Con A, further supporting the protective role of A2aAR direct-ms.org.

Models of Hepatic Fibrosis (e.g., CCl4, TAA, MASH)

Hepatic fibrosis, the excessive accumulation of extracellular matrix in the liver, is modeled using various methods, including administration of carbon tetrachloride (CCl4), thioacetamide (B46855) (TAA), or through dietary models mimicking metabolic dysfunction-associated steatohepatitis (MASH).

Research indicates that this compound can attenuate hepatic fibrosis in mice exposed to CCl4 or TAA ewha.ac.krnih.govijbs.comphysiology.orgresearchgate.netphysiology.orgnih.gov. Studies have shown that this compound administration reduced markers of hepatic fibrosis, such as alpha-smooth muscle actin (α-SMA), collagen deposition, and fibronectin, in both liver tissue and activated hepatic stellate cells (HSCs) ewha.ac.krnih.govijbs.com. This suggests that A2aAR plays a role in promoting collagen production by HSCs, and its antagonism by this compound can mitigate fibrosis progression nih.gov.

In a mouse model of MASH induced by a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), this compound was used to evaluate the potential for A2aAR antagonism in treating MASH-induced hepatic fibrosis nih.govijbs.comresearchgate.netnih.gov. This compound administration reduced liver damage and fibrosis markers in this model nih.govijbs.com. Although a novel antagonist, RAD11, showed greater efficacy, this compound demonstrated antifibrotic effects in MASH-induced mice and activated HSCs nih.govijbs.comresearchgate.netnih.gov.

Tumor Models (e.g., B16F10 mouse melanoma)

This compound has been investigated in tumor models, particularly the B16F10 mouse melanoma model. In this model, which is commonly used for preclinical studies of melanoma and immunotherapy labcorp.commdpi.com, this compound has shown potential as an antitumor agent.

Studies in the B16F10 mouse melanoma model have demonstrated that this compound alone can inhibit tumor growth mdpi.com. Furthermore, combining this compound with anti-CTLA4 antibody treatment resulted in significant tumor growth delay compared to either treatment alone or control groups mdpi.com. This suggests that A2aAR antagonism by this compound may play a role in modulating the tumor microenvironment and enhancing anti-tumor immune responses sci-hub.sescispace.com.

Advanced Structural Biology Techniques

Understanding the interaction of this compound with the A2aAR at a molecular level is crucial for rational drug design and relies heavily on advanced structural biology techniques, particularly X-ray crystallography.

Crystallization Strategies (e.g., lipidic cubic phase, detergent micelles, thermostabilized receptors)

Obtaining high-resolution crystal structures of membrane proteins like the A2aAR bound to ligands such as this compound is challenging. Various strategies have been developed and applied, including crystallization in lipidic cubic phase (LCP), detergent micelles, and using thermostabilized receptor constructs.

The first crystal structure of the human A2aAR bound to this compound was achieved using a combination of a high-affinity ligand (this compound), which locks the receptor in its inactive state, and replacing the third intracellular loop (ICL3) with a T4 lysozyme (B549824) (T4L) fusion protein to facilitate crystal contact formation frontiersin.orgscispace.com. This structure was obtained using the in meso crystallization methodology, where the lipid phase consisted of a mixture of monoolein (B16389) and cholesterol scispace.com.

Subsequently, the T4L fusion strategy was modified to use apocytochrome b562RIL (BRIL) instead of T4L, leading to additional structures of A2aAR bound to this compound with improved resolution frontiersin.org. This compound-bound A2aAR with a BRIL fusion in ICL3 has been crystallized in lipidic cubic phase pnas.orgosti.govpnas.orgnih.gov.

Conformational thermostabilization is another key strategy. This involves introducing point mutations to stabilize the receptor in a specific conformational state and increase its stability in detergent frontiersin.orgacs.org. A thermostabilized A2aAR construct (A2AR-StaR2) with eight mutations was crystallized bound to this compound, demonstrating the effectiveness of this approach frontiersin.orgacs.orgnih.gov. Thermostabilization has also been combined with the BRIL fusion protein to facilitate crystallization of A2aAR bound to this compound and other antagonists frontiersin.org.

While LCP has been successful for crystallizing this compound-bound A2aAR, crystallization in detergent micelles using vapor-phase diffusion has also been employed for other A2aAR-ligand complexes pnas.orgosti.govnih.govpnas.org. However, structural differences induced by different ligands can prevent the formation of the same crystal lattice observed with the this compound-bound receptor in LCP pnas.orgosti.govpnas.orgnih.gov.

Co-crystallization with Receptor Constructs

Co-crystallization of this compound with various A2aAR constructs has been fundamental to determining its binding mode and understanding receptor-ligand interactions. This compound has been co-crystallized with A2aAR constructs featuring T4L or BRIL fusion proteins in the intracellular loop 3 frontiersin.orgscispace.compnas.orgosti.govpnas.org. These structures have provided detailed insights into how this compound binds to the A2aAR, stabilizing it in an inactive conformation characterized by the presence of the ionic lock salt bridge nih.govresearchgate.net.

Co-crystallization efforts have also explored the use of thermostabilized A2aAR constructs frontiersin.orgacs.orgnih.gov. The structure of a thermostabilized A2aAR (A2A-StaR2) in complex with this compound has been reported nih.gov. Furthermore, this compound-bound A2aAR has been co-crystallized in complex with an antibody Fab fragment, providing additional avenues for structural analysis frontiersin.org.

These co-crystallization studies have revealed details about the this compound binding pocket, including the orientation of its phenol (B47542) ring and interactions with specific residues in the extracellular loops and transmembrane helices frontiersin.org. Comparing structures of A2aAR bound to this compound (an antagonist/inverse agonist) and agonists has highlighted conformational differences associated with the inactive and active states of the receptor frontiersin.orgnih.gov.

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-EM has been applied to determine the structure of the adenosine A2A receptor in complex with antagonists like this compound. emdataresource.orgebi.ac.ukpdbj.orgrcsb.org This technique provides high-resolution structural information, offering insights into the binding pocket and interaction sites of this compound with the receptor. For instance, the cryo-EM structure of the human adenosine A2A receptor-BRIL/Anti BRIL Fab complex with this compound has been determined at a resolution of 3.4 Å. emdataresource.orgebi.ac.ukpdbj.orgrcsb.org This structural data is crucial for understanding the molecular basis of this compound's antagonistic activity. Close-up views of the cryo-EM density map show this compound within the binding pocket of A2AR-BRIL. researchgate.net

Photoaffinity Labeling and Cross-link Position Analysis

Photoaffinity labeling (PAL) is a technique used to identify ligand-binding proteins and determine ligand-binding sites by forming irreversible covalent bonds between photoreactive ligands and neighboring amino acids upon light irradiation. unimi.itnih.gov While PAL has been used for characterizing G protein-coupled receptors (GPCRs), including A2AAR, successfully identifying cross-linked amino acids on GPCRs by mass spectrometry has been less common. nih.gov this compound or its derivatives have been involved in studies utilizing photoaffinity labeling to probe the A2AAR structure and ligand interactions. nih.govprobes-drugs.orgmdpi.com Analysis of cross-link positions, typically performed using mass spectrometry, helps map the specific amino acid residues in the receptor that interact with the ligand. nih.gov

Computational and Pharmacokinetic Modeling

Computational methods and pharmacokinetic modeling are essential for predicting and understanding the behavior of this compound in biological systems.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are widely used to predict the binding mode and interactions of ligands like this compound with target receptors such as A2AAR. unipi.itmdpi.comresearchgate.netplos.orgunipd.it These computational approaches help to visualize how this compound fits into the receptor's binding site and identify key residues involved in the interaction through hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov Studies have employed software like GOLD and Glide for docking calculations, often using crystal structures of A2AAR complexed with this compound as templates. unipi.itplos.orgunipd.it Molecular dynamics (MD) simulations are frequently combined with docking to refine predicted poses, account for receptor flexibility and the surrounding environment, and study ligand-receptor complex stability and dissociation pathways. mdpi.complos.orgnih.gov For example, MD simulations have been used to reproduce the crystallographic pose of this compound at the A2AAR orthosteric binding site and to identify residues involved in the ligand unbinding pathway. mdpi.comnih.gov

Physicochemical and In Silico Assessments

Physicochemical properties of compounds are crucial for predicting their pharmacokinetic behavior. researchgate.netnih.govwjpmr.com In silico assessments, which involve computational analysis of molecular properties, are used to predict parameters relevant to absorption, distribution, metabolism, and excretion (ADME). researchgate.netwjpmr.com These assessments can include calculating properties like Lipinski's rule of 5 parameters, which are linked to the pharmacokinetic and metabolic behavior of a compound. researchgate.net In silico studies have been conducted to evaluate the pharmacokinetic properties of this compound. nih.govnih.govsimulations-plus.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-qToF MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-quadrupole time-of-flight mass spectrometry (LC-qToF MS) or LC-MS/MS, is a sensitive and selective analytical technique used for the quantification of this compound in biological matrices such as plasma. nih.govnih.govsimulations-plus.comnih.govresearchgate.netmdpi.comtandfonline.com This method is essential for determining the concentration of this compound in pharmacokinetic studies. nih.govnih.govsimulations-plus.com A validated LC-qToF MS method has been developed for the determination of this compound in rat plasma, demonstrating good linearity and meeting acceptance criteria for accuracy and precision in bioanalysis samples. nih.govnih.gov LC-MS-based ligand binding assays using unlabeled marker ligands like this compound offer an alternative to traditional radioligand binding assays for determining ligand-receptor binding parameters. nih.govresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion of a compound within a biological system based on physiological and biochemical parameters. nih.govnih.govsimulations-plus.comresearchgate.netmdpi.comebi.ac.uk PBPK modeling has been applied to study the pharmacokinetic properties of this compound in rats. nih.govnih.govsimulations-plus.comresearchgate.net These models integrate in vitro and in vivo data to predict the compound's behavior, including its bioavailability and distribution in different tissues. nih.govnih.govsimulations-plus.com For this compound, in silico PBPK modeling studies have suggested that its low oral bioavailability in rats is influenced by metabolism in the liver, kidney, and gut. nih.govnih.govsimulations-plus.comresearchgate.net PBPK models can also be used to simulate the concentration of this compound in specific organs, such as the brain. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Ligand-Binding Modes and Allosteric Modulation

Understanding the precise mechanisms by which ligands bind to and modulate the A2AAR is crucial for designing improved therapeutics. Research continues to explore novel ligand-binding modes beyond the orthosteric site where ZM241385 binds researchgate.netnih.gov. This includes investigating allosteric modulation, where ligands bind to distinct sites on the receptor to influence its activity researchgate.netnih.govbiorxiv.orguniversiteitleiden.nl. Studies using techniques like molecular dynamics simulations are being employed to investigate the dynamic structural transitions of GPCRs, including the A2AAR, during ligand binding and signal transduction researchgate.net. Modeling cooperative binding of multiple orthosteric and allosteric ligands is a key future direction researchgate.net. The extracellular loop 2 (ECL2) of the A2AAR, with its high sequence divergence, is considered an attractive target site for designing selective allosteric modulators researchgate.net. Bitopic ligands, which combine features targeting both orthosteric and allosteric sites, are also being explored, and their binding and functional antagonism patterns are being characterized nih.gov.

Development of Advanced Structural Characterization Techniques for Receptor Complexes

High-resolution structural information of the A2AAR in complex with various ligands, including this compound, is fundamental for structure-based drug design hellobio.comnih.govplos.orgresearchgate.net. Several crystal structures of human A2AAR in complex with this compound have been reported hellobio.comnih.govplos.orgresearchgate.net. Future research involves the development and application of advanced structural characterization techniques, such as cryo-EM, to obtain structures of receptor complexes that may be challenging to crystallize, including those with intracellular signaling partners like G proteins biorxiv.orgresearchgate.net. These techniques provide crucial insights into the conformational changes associated with receptor activation and the interactions with downstream signaling proteins biorxiv.orgresearchgate.net. Comparing structures of the receptor bound to agonists and antagonists, like this compound, helps elucidate the molecular basis of ligand efficacy and receptor activation nih.govnih.gov.

Strategies for Pharmacokinetic Optimization and Improved Bioavailability

Despite its potent and selective A2AAR antagonism, this compound has been noted to have poor pharmacokinetic properties, including high clearance and low bioavailability, which has limited its clinical translation mdpi.comsynabs.benih.gov. Future research is focused on developing strategies to optimize the pharmacokinetic profile of this compound and its analogs frontiersin.orguzh.chresearchgate.net. This includes modifying the chemical structure to improve properties like water solubility and metabolic stability uzh.chacs.org. Computational methods are increasingly used to predict and optimize pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) frontiersin.orgnih.gov. The development of prodrugs, such as water-soluble phosphate (B84403) prodrugs, is another strategy being explored to improve bioavailability and facilitate in vivo studies uni-stuttgart.de.

Investigation of Combination Therapies and Synergistic Effects

Given the role of adenosine (B11128) signaling in various physiological and pathological processes, exploring combination therapies involving A2AAR antagonists like this compound is a significant area of research ontosight.aisynabs.benih.govfrontiersin.org. Preclinical studies have investigated the synergistic effects of combining A2AAR antagonists with other therapeutic agents, particularly in the context of cancer immunotherapy and neuroinflammation mdpi.comsynabs.benih.govfrontiersin.orgnih.gov. For example, combining A2AAR antagonists with immune checkpoint inhibitors has shown enhanced antitumor effects mdpi.comfrontiersin.org. In rheumatoid arthritis, a combination of low-dose methotrexate (B535133) with astilbin, where this compound was used to block the effect of combination therapy on T cell functions, demonstrated improved outcomes in animal models nih.gov. Further research is needed to identify optimal drug combinations and understand the underlying mechanisms of synergy frontiersin.org.

Identification of Novel Therapeutic Indications Beyond Current Research Foci

While research on this compound and A2AAR antagonists has primarily focused on neurological disorders like Parkinson's disease and increasingly on cancer immunotherapy, there is potential for identifying novel therapeutic indications ontosight.aiwikipedia.orgmdpi.comsynabs.benih.govfrontiersin.org. The involvement of adenosine signaling in various physiological processes suggests potential applications in other diseases synabs.be. For instance, studies have explored the potential of A2AAR antagonists in mitigating hepatic fibrosis in conditions like metabolic dysfunction-associated steatohepatitis (MASH) ijbs.comnih.gov. Research also indicates potential in treating osteoarthritis by modulating A2AARs on chondrocytes acrabstracts.org. Further investigation is needed to explore these and other potential therapeutic areas where modulating A2AAR activity could provide benefits synabs.beuni-stuttgart.de.

Addressing Unresolved Questions and Identifying Critical Research Gaps

Despite significant progress, several unresolved questions and critical research gaps remain regarding this compound and A2AAR pharmacology frontiersin.orgoxbridgeessays.comngoconglem.comresearchgate.nettopscriptie.nllitmaps.com. A thorough literature review is essential for identifying these gaps oxbridgeessays.comresearchgate.net. Unanswered questions persist regarding the precise molecular mechanisms underlying some observed therapeutic effects, the role of A2AAR in specific cell types and tissues, and the impact of long-term A2AAR modulation frontiersin.org. There is a need for further studies to explore potential preventive and curative mechanisms of A2AAR antagonists in various disease models frontiersin.org. Methodological limitations in previous studies or the need for different perspectives can also highlight research gaps topscriptie.nl. Identifying and addressing these gaps through rigorous empirical studies, advanced methodologies, and exploration of emerging trends is crucial for advancing the field and fully realizing the therapeutic potential of A2AAR antagonists oxbridgeessays.comngoconglem.comresearchgate.netlitmaps.com.

Q & A

Basic Research Questions

Q. How to design experiments to assess ZM241385's binding affinity to the adenosine A2A receptor (A2AR)?

  • Methodological Answer : Use fluorescence correlation spectroscopy (FCS) with a tracer ligand (e.g., CA200645) to measure competitive binding. Prepare a concentration range of this compound (10⁻¹² M to 10⁻⁶ M) and calculate Ki values from competition curves. Ensure nano-encapsulation of A2AR to maintain receptor stability during assays . Validate results against crystallographic data (e.g., RMSD analysis between predicted and experimental ligand poses) .

Q. What in vitro models are suitable for evaluating this compound's metabolic stability?

  • Methodological Answer : Utilize hepatic microsomes and S9 fractions to simulate hepatic metabolism. Measure clearance rates (e.g., 25.93 mL/min/kg in microsomes vs. 27.16 mL/min/kg in S9 fractions) to identify discrepancies between in vitro and in vivo data. Pair these with mass balance studies to quantify parent drug excretion (e.g., 8.24% excreted unchanged post-oral administration in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM241385
Reactant of Route 2
Reactant of Route 2
ZM241385

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.